![molecular formula C23H22BrClN2O3S2 B11097959 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)

2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

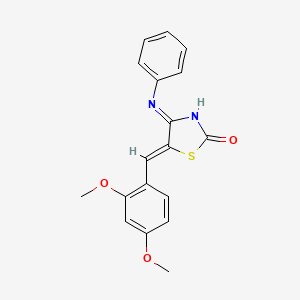

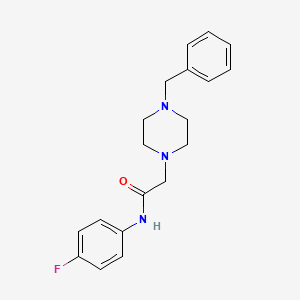

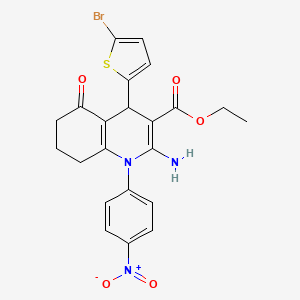

2-[N-(4-ブロモフェニル)ベンゼンスルホンアミド]-N-(2-{[(4-クロロフェニル)メチル]スルファニル}エチル)アセトアミドは、その構造内に臭素、塩素、硫黄原子が組み合わされた複雑な有機化合物です。

製法

合成経路と反応条件

2-[N-(4-ブロモフェニル)ベンゼンスルホンアミド]-N-(2-{[(4-クロロフェニル)メチル]スルファニル}エチル)アセトアミドの合成は通常、中間体の調製から始まる複数のステップを含みます。一般的な方法には、以下のようなステップが含まれます。

4-ブロモフェニルアミンの形成: これは、アニリンの臭素化によって達成できます。

スルホン化: 次に、4-ブロモフェニルアミンをベンゼンスルホニルクロリドと反応させて、4-ブロモフェニルベンゼンスルホンアミドを生成します。

チオエーテルの形成: 次のステップは、4-クロロベンジルクロリドを適切なチオールと反応させて、チオエーテル中間体を生成することです。

アセトアミドの形成: 最後に、チオエーテル中間体をクロロアセトアミドと適切な条件下で反応させて、目的の化合物を得ます。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応解析

反応の種類

2-[N-(4-ブロモフェニル)ベンゼンスルホンアミド]-N-(2-{[(4-クロロフェニル)メチル]スルファニル}エチル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: チオエーテル基の硫黄原子は、スルホキシドまたはスルホンを生成するために酸化される可能性があります。

還元: ニトロ基(存在する場合)は、アミンに還元される可能性があります。

置換: ハロゲン原子(臭素と塩素)は、他の求核剤と置換される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。

還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムが含まれます。

置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核剤を、塩基性条件下で使用できます。

主な生成物

酸化: スルホキシドまたはスルホン。

還元: アミン。

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

医薬品化学: これは、特に特定の酵素または受容体を標的とする新しい薬剤の開発のためのリード化合物として役立つ可能性があります。

材料科学: この化合物のユニークな構造は、特定の電子特性または光学特性を持つ新しい材料の設計に役立つ可能性があります。

生物学的研究: これは、硫黄含有化合物を含む生物学的経路と相互作用を研究するためのプローブとして使用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Formation of 4-bromophenylamine: This can be achieved through the bromination of aniline.

Sulfonation: The 4-bromophenylamine is then reacted with benzenesulfonyl chloride to form 4-bromophenylbenzenesulfonamide.

Thioether Formation: The next step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form the thioether intermediate.

Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfur-containing compounds.

作用機序

2-[N-(4-ブロモフェニル)ベンゼンスルホンアミド]-N-(2-{[(4-クロロフェニル)メチル]スルファニル}エチル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。臭素と塩素原子は、特定のタンパク質や酵素への結合を促進する可能性があり、スルホンアミド基は活性部位と相互作用する可能性があります。チオエーテル結合は、そのコンホメーションと安定性に影響を与えることで、化合物の活性を調節する役割を果たす可能性もあります。

類似化合物の比較

類似化合物

N-(4-ブロモ-フェニル)-2-クロロ-ベンザミド: この化合物は、臭素と塩素の置換基を共有していますが、スルホンアミド基とチオエーテル基はありません。

ベンゼンスルホンアミド、N-エチル-4-メチル-: この化合物は、スルホンアミド基を含んでいますが、他の置換基が異なります。

独自性

2-[N-(4-ブロモフェニル)ベンゼンスルホンアミド]-N-(2-{[(4-クロロフェニル)メチル]スルファニル}エチル)アセトアミドは、臭素、塩素、スルホンアミド、チオエーテル基の組み合わせにより、ユニークです。このユニークな構造は、類似の化合物では観察されない特定の特性と活性を付与する可能性があり、さらなる研究開発のための貴重なターゲットとなっています。

類似化合物との比較

Similar Compounds

N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound shares the bromine and chlorine substituents but lacks the sulfonamide and thioether groups.

Benzenesulfonamide, N-ethyl-4-methyl-: This compound contains the sulfonamide group but differs in the other substituents.

Uniqueness

2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide is unique due to its combination of bromine, chlorine, sulfonamide, and thioether groups. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable target for further research and development.

特性

分子式 |

C23H22BrClN2O3S2 |

|---|---|

分子量 |

553.9 g/mol |

IUPAC名 |

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |

InChI |

InChI=1S/C23H22BrClN2O3S2/c24-19-8-12-21(13-9-19)27(32(29,30)22-4-2-1-3-5-22)16-23(28)26-14-15-31-17-18-6-10-20(25)11-7-18/h1-13H,14-17H2,(H,26,28) |

InChIキー |

QXRAGJLJSZBJPG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11097878.png)

![2,6-Diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11097894.png)

![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11097903.png)

![11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11097907.png)

![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11097926.png)

![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)

![Methyl 6-tert-butyl-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097941.png)

![ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097949.png)

![2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11097955.png)

![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097966.png)

![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)